

Unraveling the Selectivity of OD1 for Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **OD1**

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This in-depth technical guide explores the selectivity of **OD1**, a potent α -scorpion toxin, for voltage-gated sodium channels (Nav). By summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action, this document serves as a comprehensive resource for professionals in neuroscience research and drug development.

Core Concepts: OD1 and Sodium Channel Modulation

OD1, a toxin isolated from the venom of the scorpion *Odontobuthus doriae*, is a valuable pharmacological tool for studying the function of voltage-gated sodium channels.^{[1][2]} These channels are critical for the initiation and propagation of action potentials in excitable cells, and their dysfunction is implicated in a variety of neurological disorders, including pain and epilepsy.^{[3][4][5]} **OD1** exerts its effects by potently inhibiting the fast inactivation of specific sodium channel subtypes.^{[1][2]} This modulation of channel gating provides a powerful mechanism for investigating the role of individual Nav isoforms in physiological and pathophysiological processes.

Quantitative Analysis of OD1 Selectivity

The selectivity of **OD1** for different mammalian voltage-gated sodium channel subtypes has been quantified using various experimental systems. The half-maximal effective concentration

(EC50) is a common measure of a drug's or toxin's potency. The following table summarizes the reported EC50 values for **OD1** across a range of Nav channels, providing a clear comparison of its selectivity profile.

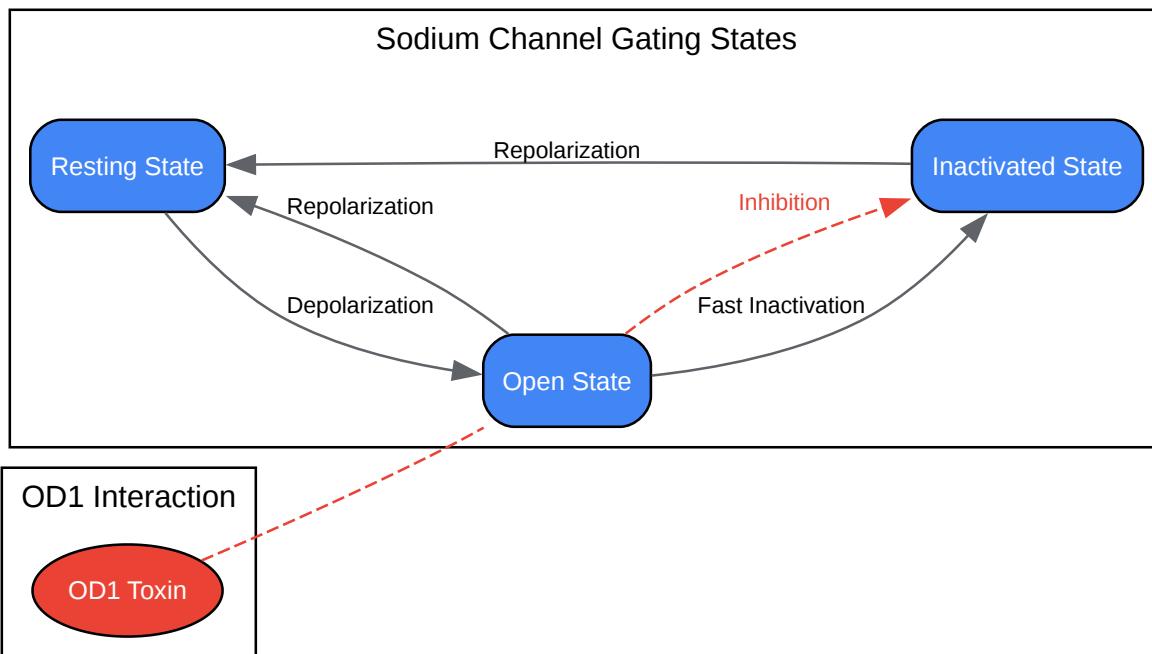
Sodium Channel Subtype	EC50 (nM)	Species	Expression System	Reference
Nav1.2	> 5000	Rat	Xenopus laevis oocytes	[1][6]
Nav1.3	1127	Human	Xenopus laevis oocytes	[2]
> 1000	Mammalian	Not specified	[1]	
Nav1.4	10 ± 2	Human	Not specified	[1]
Nav1.5	> 1000	Rat	Xenopus laevis oocytes	[1][6]
Nav1.6	47 ± 10	Rat	Not specified	[1]
Nav1.7	4.5	Human	Xenopus laevis oocytes	[1][2]
7	Rat	Not specified		
Nav1.8	> 2000	Human	Xenopus laevis oocytes	[2]
Not affected	Not specified	Not specified	[1]	
para/tipE (insect)	80 ± 14	Insect	Xenopus laevis oocytes	[1][6]

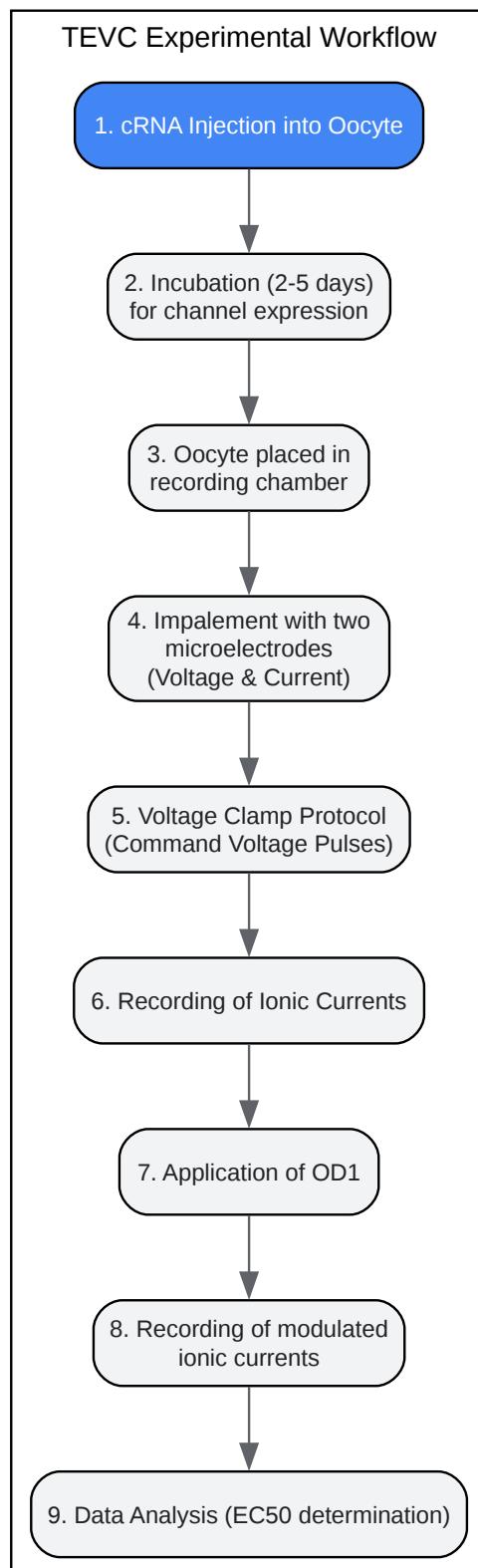
As the data indicates, **OD1** exhibits a clear preference for Nav1.7, with potent activity in the low nanomolar range.[1][2] It is also a potent modulator of Nav1.4 and Nav1.6, albeit with slightly lower affinity.[1] In contrast, its effects on Nav1.2, Nav1.3, Nav1.5, and Nav1.8 are significantly weaker, with EC50 values in the micromolar range or showing no effect at all.[1][2][6] This

unique selectivity profile makes **OD1** a valuable tool for isolating and studying the function of Nav1.7, a channel heavily implicated in pain signaling.[\[3\]](#)[\[5\]](#)

Mechanism of Action: Voltage-Sensor Trapping

The primary mechanism by which **OD1** modulates sodium channel function is through the inhibition of fast inactivation.[\[1\]](#)[\[2\]](#) This is achieved by binding to the channel and trapping the voltage sensor of domain IV (DIV) in its outward, activated position.[\[7\]](#) This "voltage-sensor trapping" model prevents the conformational changes in DIV that are necessary for the channel to enter the fast-inactivated state.[\[7\]](#)





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